2-(Formamido)pyridine-4-boronic acid pinacol ester
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Overview
Description
2-(Formamido)pyridine-4-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters are known for their versatility and stability, making them valuable intermediates in various chemical reactions. This compound, in particular, is used in the synthesis of bioactive molecules and has applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Formamido)pyridine-4-boronic acid pinacol ester typically involves the borylation of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . This reaction is carried out under mild conditions and provides high yields of the desired boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Formamido)pyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Substitution: The boronic ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
Scientific Research Applications
2-(Formamido)pyridine-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It is used in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(Formamido)pyridine-4-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with enzymes and other proteins, inhibiting their activity. This interaction is often reversible, allowing for fine-tuning of the compound’s effects. The molecular pathways involved include inhibition of specific enzymes and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine-5-boronic acid pinacol ester: Similar in structure but contains a fluorine atom, which can alter its reactivity and applications
Piperidine-4-boronic acid pinacol ester: Contains a piperidine ring instead of a pyridine ring, leading to different chemical properties and uses.
Uniqueness
2-(Formamido)pyridine-4-boronic acid pinacol ester is unique due to its formamido group, which provides additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound in both synthetic chemistry and medicinal applications.
Properties
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)9-5-6-14-10(7-9)15-8-16/h5-8H,1-4H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTSJQSHGVNACJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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